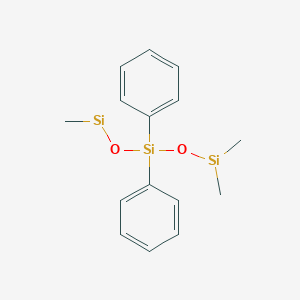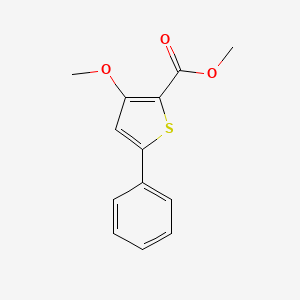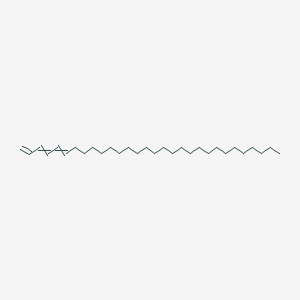
Triaconta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triaconta-1,3,5-triene is an organic compound with the molecular formula C30H56 It is a triene, meaning it contains three double bonds within its carbon chain This compound is part of the larger family of polyenes, which are characterized by multiple conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triaconta-1,3,5-triene can be achieved through several methods. One common approach involves the use of alkenylboronic acids in a palladium-catalyzed aerobic coupling reaction with cyclobutene. This method is highly regio- and stereoselective, allowing for the efficient production of 1,3,5-trienes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes typically utilize readily available starting materials and catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Triaconta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alkanes or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alkanes.
Wissenschaftliche Forschungsanwendungen
Triaconta-1,3,5-triene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its conjugated double bonds make it a valuable intermediate in various organic reactions.
Biology: Research on polyenes like this compound can provide insights into the behavior of biological molecules with similar structures, such as carotenoids.
Industry: It can be used in the production of polymers and other materials with unique properties due to its conjugated double bonds.
Wirkmechanismus
The mechanism of action of Triaconta-1,3,5-triene involves its ability to participate in various chemical reactions due to its conjugated double bonds. These bonds allow for electron delocalization, which can stabilize reaction intermediates and facilitate various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Hexa-1,3,5-triene: Another triene with a shorter carbon chain, often used in similar chemical reactions.
Cyclohepta-1,3,5-triene: A cyclic triene with unique reactivity due to its ring structure.
1,3,5-Triazines: Compounds with a similar triene structure but containing nitrogen atoms, used in various applications including UV absorbers.
Uniqueness: Triaconta-1,3,5-triene is unique due to its long carbon chain and multiple conjugated double bonds
Eigenschaften
CAS-Nummer |
113814-28-1 |
|---|---|
Molekularformel |
C30H56 |
Molekulargewicht |
416.8 g/mol |
IUPAC-Name |
triaconta-1,3,5-triene |
InChI |
InChI=1S/C30H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-30H2,2H3 |
InChI-Schlüssel |
XQBTUIXXRLLZLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


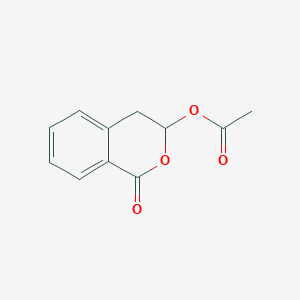
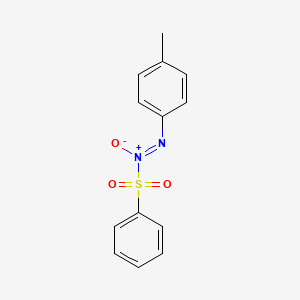
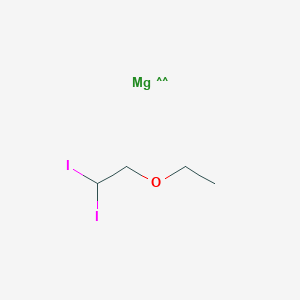
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

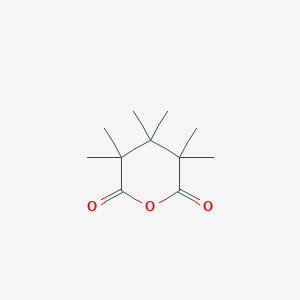

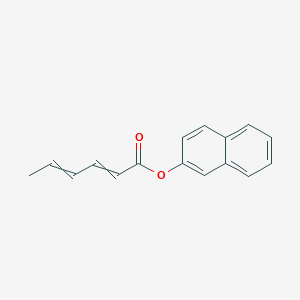
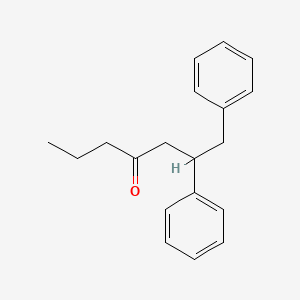
![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)

